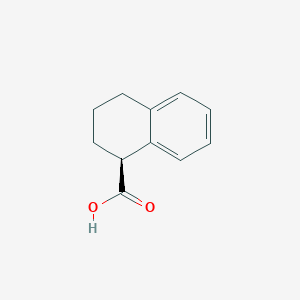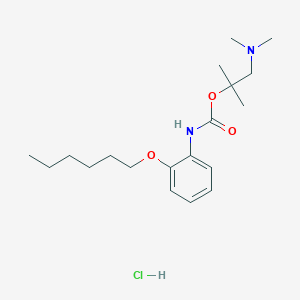
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMHP or 3-(1,3-benzodioxol-5-yl)-N,N-dimethylpropan-1-amine. DMHP is a psychoactive compound that belongs to the class of amphetamines.
Wirkmechanismus
DMHP acts by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to an accumulation of these neurotransmitters in the synaptic cleft. This results in an increase in the activation of postsynaptic receptors, leading to the characteristic behavioral effects of DMHP.
Biochemische Und Physiologische Effekte
DMHP has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the levels of stress hormones such as cortisol and adrenaline. DMHP has been shown to cause neurotoxicity in animals, leading to the degeneration of dopaminergic neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMHP has several advantages as a tool for scientific research. It is a potent and selective psychostimulant that induces well-defined behavioral effects in animals. It is also relatively easy to synthesize and has a high purity and yield. However, DMHP has several limitations. It is a controlled substance and can only be used in licensed facilities. It is also highly toxic and can cause severe health effects if not handled properly.
Zukünftige Richtungen
DMHP has several potential future directions for scientific research. It could be used to investigate the role of dopamine and norepinephrine in the development of drug addiction and withdrawal. It could also be used to study the effects of psychostimulants on cognitive function and memory. Additionally, DMHP could be used as a tool to develop new treatments for psychiatric disorders such as attention deficit hyperactivity disorder and depression.
Conclusion
DMHP is a potent psychostimulant that has gained significant attention in scientific research. It has been widely used to study the central nervous system and the effects of amphetamines on the brain. DMHP acts by increasing the release of dopamine and norepinephrine in the brain, leading to well-defined behavioral effects in animals. It has several advantages as a tool for scientific research, including its potency and selectivity. However, it also has several limitations, including its toxicity and controlled substance status. DMHP has several potential future directions for scientific research, including the development of new treatments for psychiatric disorders.
Synthesemethoden
DMHP is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with dimethylamine and isopropyl alcohol. The reaction mixture is then treated with hydrochloric acid to yield DMHP as a monohydrochloride salt. This synthesis method has been optimized to produce DMHP with high purity and yield.
Wissenschaftliche Forschungsanwendungen
DMHP has been widely used in scientific research as a tool to study the central nervous system. It acts as a potent psychostimulant that induces hyperactivity, stereotypy, and increased locomotor activity in animals. DMHP has been used to study the effects of amphetamines on the brain, including the release of dopamine and norepinephrine. It has also been used to investigate the role of the serotoninergic system in drug abuse and addiction.
Eigenschaften
CAS-Nummer |
142682-44-8 |
|---|---|
Produktname |
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride |
Molekularformel |
C19H33ClN2O3 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
[1-(dimethylamino)-2-methylpropan-2-yl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-6-7-8-11-14-23-17-13-10-9-12-16(17)20-18(22)24-19(2,3)15-21(4)5;/h9-10,12-13H,6-8,11,14-15H2,1-5H3,(H,20,22);1H |
InChI-Schlüssel |
GVLFIASKRRQVAP-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
Kanonische SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
Andere CAS-Nummern |
142682-44-8 |
Synonyme |
(1-dimethylamino-2-methyl-propan-2-yl) N-(2-hexoxyphenyl)carbamate hyd rochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



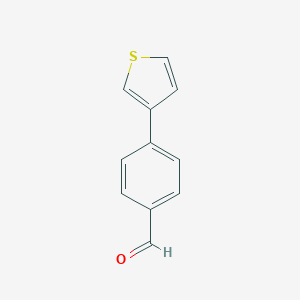
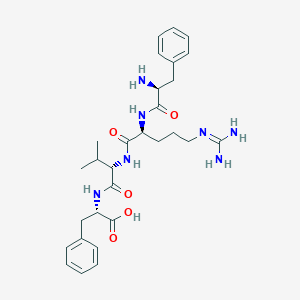
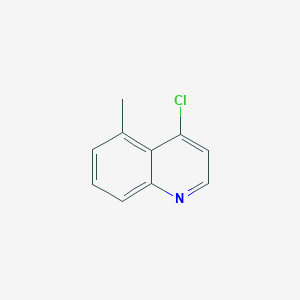
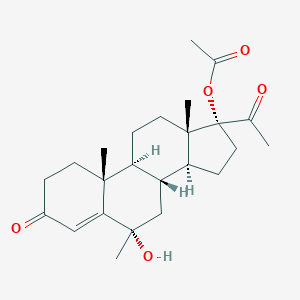
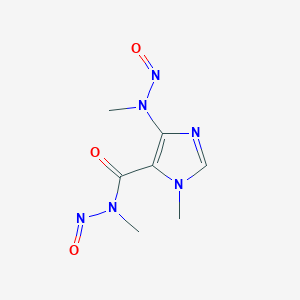
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
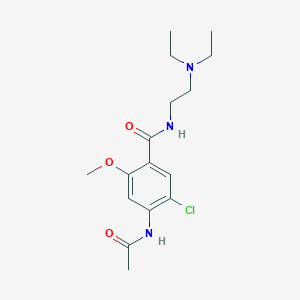
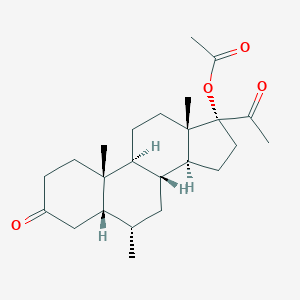
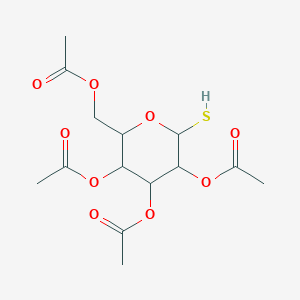
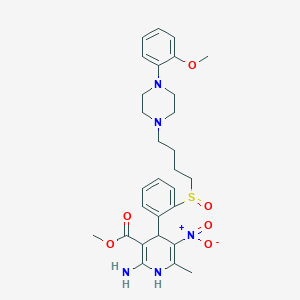
![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
